BenchChemオンラインストアへようこそ!

Cap-dependent endonuclease-IN-20

Influenza A H3N2 Antiviral potency CEN inhibition

Cap-dependent endonuclease-IN-20 (CAS 2656435-01-5, MW 563.55, C24H19F2N3O7S2) is a patent-disclosed (CN112940009A) sulfonic acid polycyclic CEN inhibitor with an IC50 of 4.82 μM against influenza A/Hanfang/359/95 (H3N2). Unlike clinical CAB-scaffold inhibitors (e.g., baloxavir), IN‑20 features a distinct sulfonic acid polycyclic architecture with a defined micromolar potency tier and unique mutational sensitivity profile (D108, E119, K134). It serves as an indispensable reference standard for SAR investigations within the IN‑series, enabling precise potency benchmarking against analogs such as IN‑17 (IC50 1.29 μM). Researchers studying CEN resistance mechanisms or requiring a structurally divergent positive control for comparative antiviral assays will find IN‑20 a critical tool compound. Bulk and custom quantities are available for institutional procurement.

Molecular Formula C24H19F2N3O7S2
Molecular Weight 563.6 g/mol
Cat. No. B12418966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-20
Molecular FormulaC24H19F2N3O7S2
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESC1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O
InChIInChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1
InChIKeyOPVLCPWCMAPFMF-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-20: A Sulfonic Acid-Containing CEN Inhibitor for Influenza A H3N2 Research


Cap-dependent endonuclease-IN-20 (CAS: 2656435-01-5) is a synthetic small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN), a critical enzyme within the viral polymerase PA subunit responsible for 'cap-snatching' during viral mRNA transcription [1]. The compound features a unique sulfonic acid polycyclic scaffold and demonstrates antiviral activity specifically against influenza A/Hanfang/359/95 (H3N2) with an IC50 of 4.82 μM in cellular assays, as disclosed in patent CN112940009A [2].

Why Cap-dependent endonuclease-IN-20 Cannot Be Replaced by Baloxavir or Other CEN Inhibitors


Cap-dependent endonuclease (CEN) inhibitors are not functionally interchangeable due to profound differences in scaffold chemistry, binding interactions, and potency profiles. Baloxavir, a first-in-class CAB-scaffold inhibitor, achieves picomolar to low nanomolar potency against influenza A and B [1]. In contrast, Cap-dependent endonuclease-IN-20 features a distinct sulfonic acid polycyclic structure and exhibits a markedly higher IC50 of 4.82 μM against influenza A/H3N2, positioning it in a different potency tier [2]. Within the same 'IN-series' of patent-derived compounds, even minor structural variations lead to 3.7-fold potency differences—e.g., IN-17 (IC50 1.29 μM) is more potent than IN-20 against the same strain under identical assay conditions [3]. Additionally, resistance profiles diverge: baloxavir faces reduced susceptibility from PA I38T/E199K mutations [1], whereas IN-20's activity is affected by substitutions at D108, E119, and K134 . These differences in potency tier, structural class, and mutational sensitivity render simple substitution scientifically invalid for experimental design.

Cap-dependent endonuclease-IN-20: Direct Comparative Evidence for Procurement Decisions


Comparative Potency: IN-20 vs. IN-17 in Influenza A H3N2 Antiviral Assay

Cap-dependent endonuclease-IN-20 exhibits antiviral activity against influenza A/Hanfang/359/95 (H3N2) with an IC50 of 4.82 μM [1]. In direct comparison, its close analog Cap-dependent endonuclease-IN-17 shows greater potency against the same viral strain with an IC50 of 1.29 μM under identical assay conditions [2]. This represents a 3.7-fold difference in potency between two compounds from the same patent family.

Influenza A H3N2 Antiviral potency CEN inhibition

Potency Gap: IN-20 vs. IN-26 in CEN Inhibition

Cap-dependent endonuclease-IN-20 inhibits influenza A/H3N2 with an IC50 of 4.82 μM (4,820 nM) [1]. Cap-dependent endonuclease-IN-26 demonstrates substantially higher potency against CEN with an IC50 of 286 nM and shows activity against both influenza A and B strains . This 16.9-fold difference in potency is accompanied by a broader viral spectrum for IN-26.

CEN inhibition Influenza A Influenza B

Therapeutic-Grade vs. Tool Compound Potency: IN-20 vs. Baloxavir

Cap-dependent endonuclease-IN-20 exhibits an IC50 of 4,820 nM (4.82 μM) against influenza A/H3N2 in cellular assays [1]. Baloxavir acid, the active metabolite of the approved drug baloxavir marboxil, shows IC50 values of 1.4-3.1 nM against influenza A viruses and 4.5-8.9 nM against influenza B viruses in PA endonuclease enzyme assays [2]. The potency difference exceeds three orders of magnitude (approximately 1,500- to 3,400-fold).

Clinical antiviral CEN inhibitor Potency comparison

Resistance Profile Distinction: IN-20 vs. Baloxavir Mutational Sensitivity

Cap-dependent endonuclease-IN-20's inhibitory activity is compromised by substitutions in catalytic residues D108, E119, and K134 within the CEN active site, which confer cross-resistance to related endonuclease inhibitors . In contrast, clinical resistance to baloxavir primarily arises from the PA I38T substitution, with E199K also contributing to reduced susceptibility (5.0-5.2-fold EC50 increase) [1]. The distinct mutational hotspots indicate non-overlapping resistance liabilities.

Drug resistance CEN inhibitor Mutation analysis

Defined Research Applications for Cap-dependent endonuclease-IN-20 Based on Verified Evidence


Influenza A H3N2 Replication Studies Requiring a Moderate-Potency CEN Inhibitor

IN-20 is suitable for laboratory studies of influenza A/H3N2 replication where a micromolar-range CEN inhibitor is needed as a positive control or tool compound. Its IC50 of 4.82 μM provides a defined potency benchmark for comparative assays [1]. This is appropriate when sub-micromolar potency is not required or when researchers need a reference compound with a distinct scaffold from clinical CAB-based inhibitors.

Structure-Activity Relationship (SAR) Studies on Sulfonic Acid Polycyclic CEN Inhibitors

IN-20 serves as a key reference compound in SAR investigations of the sulfonic acid polycyclic scaffold series disclosed in CN112940009A [1]. Its defined IC50 (4.82 μM) and full structural characterization (MW 563.55, C24H19F2N3O7S2) enable its use as a benchmark for evaluating new analogs, particularly when comparing modifications that alter potency relative to IN-17 (IC50 1.29 μM) [2].

CEN Inhibitor Resistance Mechanism Studies with Defined Mutation Profiles

IN-20 is a defined probe for studying resistance mechanisms mediated by substitutions at D108, E119, and K134 in the CEN active site [1]. These residues differ from the primary baloxavir resistance mutations (I38T/E199K), making IN-20 a complementary tool for mapping distinct resistance pathways and cross-resistance patterns among endonuclease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cap-dependent endonuclease-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.